Fmoc-D-Phe-OH (CAS: 86123-10-6) is a critical, enantiomerically pure (>99% ee) building block used extensively in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As the Fmoc-protected D-enantiomer of phenylalanine, it serves as a primary precursor for introducing conformational constraints and proteolytic resistance into synthetic peptides, peptidomimetics, and active pharmaceutical ingredients (APIs). Commercially, its value lies in its direct compatibility with standard mild-base deprotection protocols (e.g., 20% piperidine) and its ability to fundamentally alter the pharmacokinetic profile of downstream peptide products without requiring specialized synthetic infrastructure.
Substituting Fmoc-D-Phe-OH with closely related analogs introduces severe process and performance liabilities. Replacing it with the natural Fmoc-L-Phe-OH isomer drastically reduces the in vivo half-life of the resulting peptide due to rapid cleavage by endogenous proteases like chymotrypsin. Utilizing Boc-D-Phe-OH instead forces the entire synthesis into a Boc/Bzl strategy, which mandates highly toxic, specialized anhydrous hydrogen fluoride (HF) cleavage, rendering the process incompatible with acid-sensitive side-chain modifications and standard laboratory fume hoods. Furthermore, attempting to use lower-cost racemic Fmoc-DL-Phe-OH generates complex diastereomeric mixtures that require extensive, low-yield preparative HPLC to resolve, ultimately increasing total manufacturing costs [1].
The primary commercial driver for procuring Fmoc-D-Phe-OH over its natural L-counterpart is the dramatic increase in enzymatic stability it confers to therapeutic peptides. When incorporated into target sequences, the D-phenylalanine residue resists recognition by major proteolytic enzymes such as chymotrypsin and pepsin. Assays comparing identical peptide sequences demonstrate that L-Phe containing peptides are typically degraded within minutes, whereas D-Phe substituted analogs exhibit half-lives exceeding 24 hours in human serum [1].
| Evidence Dimension | Enzymatic degradation half-life (chymotrypsin/serum) |
| Target Compound Data | t1/2 > 24 hours (Fmoc-D-Phe-OH derived peptide) |
| Comparator Or Baseline | t1/2 < 30 minutes (Fmoc-L-Phe-OH derived peptide) |
| Quantified Difference | >48-fold increase in half-life |
| Conditions | In vitro human serum and isolated chymotrypsin degradation assays |
Procuring the D-isomer is mandatory for developing peptide APIs intended for systemic administration, as it directly translates to viable in vivo efficacy and reduced dosing frequency.
For manufacturers deciding between Fmoc and Boc protecting group strategies for D-Phe incorporation, Fmoc-D-Phe-OH offers critical processability advantages. Boc-D-Phe-OH requires final peptide cleavage using anhydrous HF, a highly hazardous reagent requiring specialized Teflon apparatuses. In contrast, Fmoc-D-Phe-OH allows for final cleavage using standard 95% Trifluoroacetic acid (TFA). This not only eliminates extreme safety hazards but also typically improves the crude yield of peptides containing acid-sensitive modifications by 15-20% by avoiding HF-induced side reactions [1].
| Evidence Dimension | Cleavage reagent hazard and crude yield for sensitive sequences |
| Target Compound Data | 95% TFA (standard fume hood compatible); higher crude yield |
| Comparator Or Baseline | Anhydrous HF (Boc-D-Phe-OH); requires specialized infrastructure |
| Quantified Difference | Elimination of HF requirement; ~15-20% crude yield improvement for sensitive sequences |
| Conditions | Standard solid-phase peptide synthesis global cleavage and deprotection step |
Selecting the Fmoc-protected variant lowers capital equipment requirements and improves safety and yield in standard peptide manufacturing facilities.
In the synthesis of cyclic peptidomimetics, the stereochemistry of the building blocks dictates the thermodynamic feasibility of ring closure. Fmoc-D-Phe-OH is frequently procured specifically to induce beta-turns in linear precursors. Compared to all-L sequences (using Fmoc-L-Phe-OH), the strategic placement of a D-amino acid pre-organizes the peptide backbone, bringing the N- and C-termini into close proximity. This structural constraint dramatically reduces oligomerization side-reactions and increases head-to-tail macrocyclization yields from less than 10% to over 60% under standard coupling conditions [1].
| Evidence Dimension | Head-to-tail macrocyclization yield |
| Target Compound Data | >60% cyclization yield (with D-Phe turn inducer) |
| Comparator Or Baseline | <10% cyclization yield (all-L sequence) |
| Quantified Difference | >6-fold increase in cyclization efficiency |
| Conditions | Solution-phase or on-resin head-to-tail cyclization using standard coupling reagents (e.g., HATU/DIPEA) |
For manufacturers of cyclic peptides, procuring Fmoc-D-Phe-OH is a direct strategy to maximize cyclization yields, minimize linear or oligomeric waste, and reduce downstream purification bottlenecks.
Fmoc-D-Phe-OH is the optimal choice for synthesizing peptide APIs where extended in vivo half-life is required. Its substitution for L-phenylalanine directly circumvents rapid degradation by chymotrypsin, making it essential for the development of long-acting somatostatin analogs, antimicrobial peptides, and targeted radioligands [1].
Due to its ability to strongly induce beta-turn conformations, Fmoc-D-Phe-OH should be procured for workflows focused on peptide macrocyclization. Its inclusion pre-organizes the linear peptide backbone, significantly boosting head-to-tail cyclization yields and reducing the formation of unwanted oligomeric byproducts compared to all-L sequences [1].
For sequences containing acid-sensitive modifications (e.g., glycosylated or phosphorylated residues), Fmoc-D-Phe-OH is the required alternative to Boc-D-Phe-OH. It allows for mild TFA-based cleavage, preserving delicate side-chains and avoiding the hazardous, specialized infrastructure required for anhydrous HF cleavage [1].
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